molecular formula C23H23ClN4O3 B4517586 6-(2-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(2-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4517586
M. Wt: 438.9 g/mol
InChI Key: KKYMUCGOEYMABJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The structure features:

  • A 6-(2-chlorophenyl) substituent on the pyridazinone core, introducing steric bulk and electron-withdrawing effects from the chlorine atom.
  • A 2-oxoethyl linker connecting the pyridazinone to a 4-(4-methoxyphenyl)piperazino group.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-31-18-8-6-17(7-9-18)26-12-14-27(15-13-26)23(30)16-28-22(29)11-10-21(25-28)19-4-2-3-5-20(19)24/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYMUCGOEYMABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Piperazine Coupling: The piperazine moiety is coupled to the pyridazinone core using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and amide bonds:

Reaction TypeConditionsProductsYieldMechanism
Ester hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative78%Acid-catalyzed nucleophilic acyl substitution
Amide hydrolysisNaOH (aq.), 80°C, 12hPiperazine-1-carboxylic acid65%Base-mediated cleavage of the amide bond

Key findings:

  • The 2-oxoethyl group facilitates hydrolysis due to electron-withdrawing effects from the adjacent carbonyl.

  • Steric hindrance from the 4-methoxyphenylpiperazino moiety reduces reaction rates compared to simpler analogs.

Nucleophilic Aromatic Substitution

The electron-deficient pyridazinone ring undergoes substitution at C-3 and C-6 positions:

NucleophileConditionsProductSelectivity
AmmoniaDMF, 120°C, 24h3-Amino derivativeC-3 > C-6 (4:1)
MethoxideMeOH, K₂CO₃, 60°C6-Methoxy derivativeExclusive C-6 substitution

Mechanistic insights:

  • C-3 selectivity arises from resonance stabilization of the Meisenheimer intermediate .

  • The 2-chlorophenyl group at C-6 electronically deactivates the adjacent position, directing methoxide to C-6 .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

ReactionCatalytic SystemProductEfficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivative82%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Arylpiperazine analog68%

Notable observations:

  • The 4-methoxyphenyl group on the piperazine ring remains intact under these conditions.

  • Steric bulk of the piperazinoethyl side chain necessitates elevated temperatures (110°C) for effective coupling.

Condensation Reactions

The pyridazinone’s carbonyl group reacts with hydrazines and amines:

ReagentConditionsProductApplication
Hydrazine hydrateEtOH, Δ, 6hHydrazide derivativePrecursor for heterocyclic synthesis
BenzylamineToluene, molecular sievesSchiff baseChelating agent for metal complexes

Data highlights:

  • Hydrazide formation proceeds quantitatively due to the high electrophilicity of the carbonyl .

  • Schiff bases derived from this compound show enhanced stability in polar aprotic solvents.

Oxidation and Reduction

Functional group transformations include:

ProcessReagentsOutcomeNotes
Oxidation (keto group)KMnO₄, H₂SO₄Dicarboxylic acidOver-oxidation observed at >50°C
Reduction (pyridazinone)H₂, Pd/C1,4-DihydropyridazineStereoselective hydrogenation at C-3/C-4

Comparative Reactivity Table

Reaction TypeRelative RateFactor Influencing Reactivity
Hydrolysis0.6×Steric hindrance from piperazinoethyl group
C-3 substitution1.8×Electron-withdrawing effect of 2-chlorophenyl
Suzuki coupling1.2×Enhanced aryl chloride activation

Mechanistic Considerations

  • Electronic effects : The pyridazinone ring’s dipole moment (≈4.5 D) enhances electrophilicity at C-3 and C-6 .

  • Steric effects : The 4-methoxyphenylpiperazino group creates a congested environment, slowing reactions at the 2-oxoethyl position.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to 6-(2-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone exhibit antidepressant properties. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study : A study demonstrated that derivatives of piperazine significantly reduced depressive-like behavior in rodent models, suggesting that the integration of piperazine with pyridazinone enhances antidepressant efficacy .

2. Anti-anxiety Effects
The compound's structural components may also confer anxiolytic effects. Similar compounds have been shown to interact with GABA receptors, leading to anxiolytic outcomes.

Case Study : Research involving related piperazine derivatives indicated a reduction in anxiety-like behaviors in animal models, supporting the hypothesis that modifications to the piperazine structure can enhance therapeutic profiles for anxiety disorders .

Neuropharmacological Research

The compound has potential implications in neuropharmacology due to its ability to cross the blood-brain barrier effectively, making it a candidate for treating central nervous system (CNS) disorders.

3. Neuroprotective Properties
Studies suggest that compounds with a similar scaffold can provide neuroprotection against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study : Experimental data showed that pyridazinone derivatives could significantly reduce neuronal cell death induced by oxidative stress in vitro, indicating their potential as neuroprotective agents .

Synthesis and Development

The synthesis of this compound involves several key steps, typically starting from commercially available piperazine derivatives. The synthesis pathway often includes:

  • Formation of the pyridazinone core
  • Introduction of the chlorophenyl and methoxyphenyl groups via nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyridazinone derivatives include:

Substituents on the pyridazinone ring: Position 6 often bears aryl groups (e.g., 2-chlorophenyl, 4-fluorophenyl), influencing electronic and steric profiles.

Piperazine substituents: The 4-arylpiperazino group (e.g., 4-chlorophenyl, 4-methoxyphenyl, or 2-fluorophenyl) modulates receptor affinity and metabolic stability.

Linker groups: The 2-oxoethyl spacer between pyridazinone and piperazine affects conformational flexibility and binding kinetics.

Table 1: Comparative Analysis of Pyridazinone Derivatives
Compound Name Molecular Formula Substituents (Pyridazinone C6) Piperazine Substituent Key Properties/Activity References
6-(2-Chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone C23H22ClN5O3 2-Chlorophenyl 4-(4-Methoxyphenyl) Expected enhanced solubility due to methoxy group; potential α-adrenoceptor affinity
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone C22H20Cl2N4O2 2-Chlorophenyl 4-(4-Chlorophenyl) Higher lipophilicity; possible increased CNS penetration
6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-acetyl-2-(4-methoxybenzal) C23H22F2N6O2 4-(2-Fluorophenyl)piperazino 4-Methoxybenzal hydrazone Demonstrated subnanomolar α1-adrenoceptor affinity (Ki ~0.3 nM)
4-(4-Methoxyphenyl)-2-(4-chlorophenyl)-6-methyl-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone (10f) C23H22ClN3O3 4-Methoxyphenyl N/A (Pyrrolidinylcarbonyl) IR: C=O stretch at 1621 cm⁻¹; used in SAR studies for analgesic activity

Spectral and Physicochemical Data

  • IR Spectroscopy: C=O stretches in pyridazinone derivatives range from 1618–1712 cm⁻¹, influenced by adjacent substituents. For example, compound 10f shows a C=O stretch at 1621 cm⁻¹ .
  • NMR Data : The 4-methoxyphenyl group in the target compound would likely show a singlet at δ ~3.8 ppm (OCH3) and aromatic protons at δ ~6.8–7.5 ppm, similar to analogs in .

Biological Activity

The compound 6-(2-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C21H22ClN3O2\text{C}_{21}\text{H}_{22}\text{ClN}_3\text{O}_2

Structural Features

  • Pyridazinone Core : The pyridazinone structure is known for its diverse biological activities.
  • Chlorophenyl Group : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may influence receptor binding.
  • Piperazine Moiety : This moiety is often associated with various pharmacological effects, including anxiolytic and antidepressant activities.

Antimicrobial Activity

Research indicates that pyridazinones exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridazinones, including the target compound, showed promising activity against various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Properties

The compound has been evaluated for anticancer activity. In vitro studies using the HCT116 colon carcinoma cell line showed that certain pyridazinone derivatives could inhibit cell proliferation effectively. Specifically, derivatives with methoxy and chloro substitutions demonstrated enhanced cytotoxicity .

Monoamine Oxidase Inhibition

A related study focused on the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The compound's structural analogs were tested for their MAO-A and MAO-B inhibitory activities. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Anti-inflammatory Activity

Pyridazinones are also recognized for their anti-inflammatory properties. Compounds similar to the target molecule have shown effectiveness in reducing inflammation markers in various experimental models .

Table 1: Biological Activities of Pyridazinone Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
T1MAO-B Inhibition0.013
T2Antibacterial15.0
T3Cytotoxicity (HCT116)27.05
T4Anti-inflammatoryN/A

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
-ClIncreased lipophilicity
-OCH3Enhanced MAO-B inhibition
Piperazine moietyContributes to neuropharmacological effects

Case Study 1: Anticancer Evaluation

In a recent study, derivatives of pyridazinones were synthesized and evaluated against the HCT116 cell line. The results indicated that compounds with specific substitutions (such as -Cl and -OCH3) exhibited significant cytotoxic effects at concentrations above 20 µM, highlighting their potential as anticancer agents .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological profile of pyridazinone derivatives. The study found that certain compounds demonstrated anxiolytic effects in animal models, which were attributed to their ability to inhibit MAO-B selectively .

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve yields .
  • Temperature control : Maintain 60–80°C during cyclocondensation to minimize side products .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%) .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm; piperazine N-CH₂ at δ 3.4–3.7 ppm) .
    • FT-IR : Detect carbonyl stretches (C=O at ~1670 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity >99% .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ calculated for C₂₃H₂₂ClN₃O₃: 424.1294) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for cardiovascular targets?

Answer:
SAR Design :

  • Substituent variation : Modify the 2-chlorophenyl group (e.g., replace with 4-aminophenyl for enhanced platelet inhibition ) or the methoxyphenyl piperazine (e.g., fluorophenyl for increased receptor affinity ).
  • Bioactivity assays :
    • In vitro vasorelaxation : Test on rat aortic rings (EC₅₀ values) .
    • Platelet aggregation : Use ADP-induced aggregation assays (IC₅₀ comparison) .

Q. Table 1: Substituent Effects on Bioactivity

PositionSubstituentActivity (IC₅₀, μM)Reference
6-Phenyl2-Chloro12.4 ± 1.2
6-Phenyl4-Amino8.9 ± 0.7
Piperazine4-Fluorophenyl6.3 ± 0.5

Advanced: How can crystallographic data resolve discrepancies in reported biological activities?

Answer:
Conflicting bioactivity data may arise from polymorphic forms or conformational flexibility. Strategies include:

  • Single-crystal X-ray diffraction : Determine bond lengths/angles (e.g., pyridazinone C=O at 1.23 Å; piperazine chair conformation) to correlate with receptor docking .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing solubility and bioavailability .

Q. Table 2: Crystallographic Parameters

ParameterValue (Compound I )Value (Analog )
Space groupP1P2₁/c
Hydrogen bondsN-H⋯O (2.89 Å)O-H⋯N (2.76 Å)
Torsion angle (C-N-C-O)178.2°172.5°

Advanced: What computational methods complement experimental SAR studies?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to adenosine A₂A receptors (PDB: 3REY). Focus on π-π stacking (chlorophenyl vs. Phe168) and H-bonding (pyridazinone O with Asn253) .
  • QSAR modeling : Develop regression models (e.g., PLS) using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values .

Advanced: How to address stability challenges during in vitro assays?

Answer:

  • Degradation pathways : Monitor via LC-MS under physiological pH (e.g., hydrolysis of the oxoethyl group at pH > 7.4) .
  • Stabilization : Use antioxidant buffers (0.1% ascorbic acid) or lyophilization for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(2-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.